molecular formula C12H15F3N2O B1438973 [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1094436-83-5

[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1438973
CAS No.: 1094436-83-5
M. Wt: 260.26 g/mol
InChI Key: COWJRZUKFFPOFA-UHFFFAOYSA-N
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Description

[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including 4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, have been the focus of significant research due to their broad spectrum of pharmacological activities. These derivatives have been explored for their potential in treating various conditions, owing to their presence in compounds with diverse pharmacological activities. The review by Asif and Imran (2019) highlights the importance of morpholine derivatives in the development of new pharmacological agents, indicating their critical role in designing drugs with enhanced efficacy and specificity Asif & Imran, 2019.

Biomedical Applications

In the realm of biomedical science, morpholine derivatives have been explored for their therapeutic potentials, such as in the development of novel treatments for CNS disorders and as part of drug delivery systems. The research underscores the versatility of morpholine derivatives in creating compounds that can cross the blood-brain barrier, offer neuroprotection, or serve as building blocks for drugs targeting central nervous system (CNS) diseases. One study, for example, discusses the role of morpholino oligos in gene function inhibition, which could be pivotal for targeted genetic therapies in various diseases, including genetic disorders and cancer Heasman, 2002.

Materials Science and Organic Electronics

Morpholine derivatives are also significant in materials science, particularly in the development of organic electronics. These compounds are part of research efforts aimed at creating better performing organic light-emitting diodes (OLEDs) and other electronic devices. The review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors, including morpholine derivatives, for application in OLED devices, highlighting the material's potential for 'metal-free' infrared emitters Squeo & Pasini, 2020.

Properties

IUPAC Name

[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWJRZUKFFPOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.